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Compound of Interest

5-(Trifluoromethyl)pyrimidin-2-
Compound Name:
amine

cat. No.: B1316368

An In-Depth Technical Guide to the Molecular Structure of 5-(Trifluoromethyl)pyrimidin-2-
amine

Introduction

5-(Trifluoromethyl)pyrimidin-2-amine is a fluorinated heterocyclic compound that has
garnered significant attention in medicinal chemistry and drug discovery. Its unique structural
features—a pyrimidine core, an electron-withdrawing trifluoromethyl group, and a hydrogen-
bonding amine group—make it a valuable scaffold for the design of potent and selective
therapeutic agents. The trifluoromethyl group often enhances metabolic stability, lipophilicity,
and binding affinity of drug candidates. This guide provides a comprehensive overview of its
molecular structure, physicochemical properties, spectroscopic data, synthesis, and its pivotal
role as a building block in the development of novel inhibitors for various biological targets.

Molecular Structure and Physicochemical
Properties

The core of the molecule is a pyrimidine ring, a six-membered aromatic heterocycle containing
two nitrogen atoms. It is substituted at the 2-position with an amine (-NHz2) group and at the 5-
position with a trifluoromethyl (-CFs) group.

Figure 1: 2D Structure of 5-(Trifluoromethyl)pyrimidin-2-amine.
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Physicochemical Data

The fundamental properties of 5-(Trifluoromethyl)pyrimidin-2-amine are summarized below.
These properties are crucial for its handling, formulation, and application in synthetic chemistry.

Property Value Reference
CAS Number 69034-08-8 [11[2]
Molecular Formula CsHaF3Ns [3]
Molecular Weight 163.10 g/mol [3]
Alternate Names 2-Amino->- [2]

(trifluoromethyl)pyrimidine

Appearance Typically a solid [41[5]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 5-
(Trifluoromethyl)pyrimidin-2-amine. Below is a summary of its characteristic spectral data.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
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Note: Exact chemical shifts can vary based on the solvent and concentration. The hydrogens
on the amine group may exchange with deuterium in D20, causing their signal to disappear.[6]
The carbon signals for the CFs group and the pyrimidine carbon it is attached to exhibit splitting
due to coupling with the fluorine atoms.[7]

2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[8]
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Wavenumber (cm~—?) Vibration Type Functional Group

N-H Stretch (asymmetric &

3400 - 3250 symmetric) Primary Amine (-NH2)
1650 - 1580 N-H Bend Primary Amine (-NHz2)
1350 - 1150 C-F Stretch (strong) Trifluoromethyl (-CF3)
~1600, ~1550 C=C and C=N Ring Stretch Pyrimidine Ring

910 - 665 N-H Wag Primary Amine (-NH2)

Note: As a primary amine, two distinct N-H stretching bands are expected.[9] The C-F
stretching vibrations of the trifluoromethyl group typically result in one or more strong
absorption bands.[10]

2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the

molecule.
Technique Feature m/z Value
Electron Impact (EI) Molecular lon [M]* 163.04
Fragment [M-H]* 162.03
Fragment [M-CFs]* 94.04
Electrospray (ESI) Protonated Molecule [M+H]* 164.04

Note: The molecular ion peak corresponding to the exact mass (CsHaFsNs) is expected.
Common fragmentation may involve the loss of the trifluoromethyl group.

Synthesis and Reactivity

5-(Trifluoromethyl)pyrimidin-2-amine serves as a key intermediate in the synthesis of more
complex derivatives. A common synthetic strategy involves the nucleophilic substitution of a
chloro-pyrimidine precursor.
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Experimental Protocol: General Synthesis

A widely used method for synthesizing derivatives involves the reaction of a precursor like 4-
chloro-5-(trifluoromethyl)pyrimidin-2-amine with a nucleophile.[11]

o Dissolution: Dissolve 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine (1.0 mmol) and the
desired primary or secondary amine (1.2 mmol) in a suitable solvent such as acetonitrile (10
mL).

» Base Addition: Add a base, typically triethylamine (TEA, 1.5 mmol), to the mixture at room
temperature to act as an acid scavenger.

» Reaction: Heat the reaction mixture to 80 °C and stir overnight. The progress of the reaction
can be monitored using Thin Layer Chromatography (TLC).

o Work-up: Upon completion, cool the mixture to room temperature and evaporate the solvent
under reduced pressure.

« Purification: Purify the resulting crude residue by column chromatography on silica gel to
afford the desired product.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 5-(trifluoromethyl)pyrimidin-2-amine|69034-08-8-&¥

o 2. 5-(trifluoromethyl)pyrimidin-2-amine - CAS:69034-08-8 - Sunway Pharm Ltd
[Bwpharm.com]

e 3. scbt.com [scbt.com]

e 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as
EGFR inhibitors - PMC [pmc.ncbi.nim.nih.gov]

e 5. mdpi.com [mdpi.com]
e 6. chem.libretexts.org [chem.libretexts.org]

e 7. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium
tuberculosis - PMC [pmc.ncbi.nim.nih.gov]

o 8. Infrared Spectroscopy (FT-IR/ATR) — Polymer Chemistry Characterization Lab
[pccl.chem.ufl.edu]

e 9. orgchemboulder.com [orgchemboulder.com]

e 10. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-
thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

e 11. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of
FLT3 and CHK1 - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [5-(Trifluoromethyl)pyrimidin-2-amine molecular
structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1316368#5-trifluoromethyl-pyrimidin-2-amine-
molecular-structure]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1316368?utm_src=pdf-custom-synthesis
http://www.cochemical.com/kkdetailpro.php?id=33
http://www.cochemical.com/kkdetailpro.php?id=33
https://www.3wpharm.com/product/36395.html
https://www.3wpharm.com/product/36395.html
https://www.scbt.com/p/5-amino-2-trifluoromethyl-pyrimidine-73418-87-8
https://pmc.ncbi.nlm.nih.gov/articles/PMC9542405/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9542405/
https://www.mdpi.com/1424-8247/15/1/92
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://pmc.ncbi.nlm.nih.gov/articles/PMC8117417/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8117417/
https://pccl.chem.ufl.edu/ft-ir-atr/
https://pccl.chem.ufl.edu/ft-ir-atr/
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://pmc.ncbi.nlm.nih.gov/articles/PMC8778818/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8778818/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10880922/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10880922/
https://www.benchchem.com/product/b1316368#5-trifluoromethyl-pyrimidin-2-amine-molecular-structure
https://www.benchchem.com/product/b1316368#5-trifluoromethyl-pyrimidin-2-amine-molecular-structure
https://www.benchchem.com/product/b1316368#5-trifluoromethyl-pyrimidin-2-amine-molecular-structure
https://www.benchchem.com/product/b1316368#5-trifluoromethyl-pyrimidin-2-amine-molecular-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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